3-Bromopropyl 2,3-dichlorophenyl ether
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9BrCl2O |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-2,3-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2O/c10-5-2-6-13-8-4-1-3-7(11)9(8)12/h1,3-4H,2,5-6H2 |
InChI Key |
PGDRZNLNYRDQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCBr |
Origin of Product |
United States |
Structural Significance and Synthetic Versatility of 3 Bromopropyl 2,3 Dichlorophenyl Ether Precursors
The structure of 3-Bromopropyl 2,3-dichlorophenyl ether is a composite of two key functionalized moieties: a 2,3-dichlorophenyl group and a 3-bromopropyl chain, linked by an ether oxygen. The synthetic importance of this molecule is best understood by examining its precursors and the primary method of its formation, the Williamson ether synthesis. wikipedia.orglibretexts.org This venerable yet highly effective reaction, first developed in 1850, remains a cornerstone of ether synthesis in both laboratory and industrial settings. wikipedia.org
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In the synthesis of this compound, the process would involve the deprotonation of 2,3-dichlorophenol (B42519) to form a sodium or potassium 2,3-dichlorophenoxide. This phenoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon of a 3-bromopropyl halide, such as 1,3-dibromopropane (B121459).
The choice of reactants is critical for the success of the Williamson ether synthesis. The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions (E2) in the presence of a strong base like a phenoxide. libretexts.orgkhanacademy.org Therefore, using a precursor with a primary carbon bearing the leaving group (the bromine atom on the propyl chain) is essential for achieving a high yield of the desired ether product. khanacademy.org
The synthetic versatility of this compound stems from the reactive handles present in its structure. The terminal bromine atom on the propyl chain serves as an excellent leaving group for further nucleophilic substitution reactions, allowing for the facile introduction of other functional groups. Simultaneously, the dichlorinated aromatic ring can participate in various cross-coupling reactions, making this compound a valuable building block for more complex molecular architectures. wikipedia.org
Table 1: Key Precursors for the Synthesis of this compound
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| 2,3-Dichlorophenol | C₆H₄Cl₂O | 163.00 | Nucleophile precursor (Phenol) |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Electrophile (Alkyl halide) |
Note: Data is illustrative and based on standard chemical information for the listed precursors.
Table 2: Research Findings on Williamson Ether Synthesis
| Finding | Significance |
| Mechanism | The reaction proceeds via an SN2 pathway, involving a backside attack by the nucleophile on the carbon with the leaving group. wikipedia.org |
| Substrate Scope | The synthesis is most efficient with methyl and primary alkyl halides. Secondary and tertiary halides lead to elimination byproducts. libretexts.org |
| Reactant Choice | For unsymmetrical ethers, there are two potential combinations of alkoxide and alkyl halide. The preferred route uses the less sterically hindered alkyl halide to maximize substitution over elimination. khanacademy.org |
| Applications | It is a widely used method for preparing both symmetrical and asymmetrical ethers and for the intramolecular synthesis of cyclic ethers like epoxides. wikipedia.org |
Note: This table summarizes general findings about the Williamson ether synthesis, which is the primary method for preparing the title compound.
Historical Context of Brominated Alkyl and Chlorinated Aryl Moieties in Retrosynthetic Analysis
Strategies for Constructing the 2,3-Dichlorophenyl Ether Linkage
The formation of the ether bond between the 2,3-dichlorophenol (B42519) and the propyl side chain is a critical step in the synthesis of the target molecule. Two principal strategies are commonly employed for the creation of such aryl ether linkages: nucleophilic aromatic substitution and the Williamson ether synthesis.
Nucleophilic Aromatic Substitution Approaches for Aryl Ether Formation
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing 3-Bromopropyl 2,3-dichlorophenyl ether, this would typically involve the reaction of a 1,2,3-trichlorobenzene (B84244) derivative with a propanol-based nucleophile. The chlorine atoms on the benzene (B151609) ring, while not as strongly activating as nitro groups, can facilitate nucleophilic attack under specific conditions.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the desired ether. For an efficient SNAr reaction, the presence of electron-withdrawing substituents ortho or para to the leaving group is generally required to stabilize the negatively charged intermediate. organic-chemistry.orgorganic-chemistry.org
A patent for the synthesis of 3,4'-dichlorodiphenyl ether provides a relevant industrial example of forming a dichlorinated diphenyl ether linkage. In this process, 1,3-dichlorobenzene (B1664543) is reacted with 4-chlorophenol (B41353) in the presence of potassium carbonate and a copper catalyst at elevated temperatures. google.com While the substitution pattern is different, the underlying principle of a nucleophilic attack on a dichlorinated benzene ring is analogous.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution for Aryl Ether Formation
| Electrophile | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,3-Dichlorobenzene | 4-Chlorophenol | K₂CO₃ / Copper catalyst | Dipolar aprotic solvent | 170-173 | >90 | google.com |
| 2-Fluoroanisole | Isobutyronitrile | KHMDS | THF | 60 | 99 | google.com |
Williamson Ether Synthesis in the Context of Halogenated Phenols
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comedubirdie.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comedubirdie.com In the synthesis of this compound, this would entail the reaction of 2,3-dichlorophenoxide with a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459).
The first step is the deprotonation of 2,3-dichlorophenol to form the more nucleophilic 2,3-dichlorophenoxide. This is typically achieved using a suitable base. Given the increased acidity of phenols compared to aliphatic alcohols, moderately strong bases like potassium carbonate can be effective. edubirdie.com The resulting phenoxide then acts as a nucleophile, attacking the primary carbon of the 1,3-dihalopropane in an SN2 fashion, displacing one of the halide ions.
It is crucial to use a primary alkyl halide in this reaction to favor substitution over elimination, which can be a competing side reaction, especially with stronger bases or more sterically hindered alkyl halides. masterorganicchemistry.comedubirdie.com
Table 2: Illustrative Conditions for Williamson Ether Synthesis with Phenols
| Phenol (B47542) | Alkyl Halide | Base | Solvent | Temperature | Yield (%) | Reference |
| p-Cresol | Chloroacetic acid | KOH | Water | Reflux | High | miracosta.edu |
| Acetaminophen | Ethyl iodide | K₂CO₃ | 2-Butanone | Reflux | 78 | edubirdie.com |
Note: This table provides examples of Williamson ether synthesis with various phenols to demonstrate typical reaction conditions. Specific yield data for the reaction of 2,3-dichlorophenol with 1,3-dibromopropane is not widely published.
Introduction and Functionalization of the 3-Bromopropyl Side Chain
Once the ether linkage is established, or as part of a convergent strategy, the 3-bromopropyl side chain must be introduced and functionalized. This can be achieved through various methods, including the halogenation of a terminal alcohol or by direct alkylation with a bifunctional reagent.
Halogenation of Aliphatic Alcohols: The Appel Reaction and its Variants
If the ether is first formed with a propan-1-ol side chain, resulting in 3-(2,3-dichlorophenoxy)propan-1-ol, the terminal alcohol can be converted to a bromide using the Appel reaction. The Appel reaction is a mild and efficient method for converting primary and secondary alcohols into the corresponding alkyl halides using triphenylphosphine (B44618) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). wikipedia.orgalfa-chemistry.com
The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the halide ion in an SN2 reaction. wikipedia.orgalfa-chemistry.com This method is advantageous as it occurs under neutral conditions, making it suitable for substrates with sensitive functional groups. alfa-chemistry.com
Table 3: General Conditions for the Appel Reaction
| Substrate | Reagents | Solvent | Temperature | Yield | Reference |
| Primary/Secondary Alcohol | PPh₃, CBr₄ | Dichloromethane | 0 °C to RT | High | nrochemistry.com |
| Primary/Secondary Alcohol | PPh₃, NCS | THF | Room Temp | High | nrochemistry.com |
Direct Alkylation with 1,3-Dibromopropane and Related Reagents
A more direct approach to introducing the 3-bromopropyl side chain is through the direct alkylation of 2,3-dichlorophenol with 1,3-dibromopropane. This reaction, typically carried out under Williamson ether synthesis conditions, utilizes a base to deprotonate the phenol, which then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing one of the bromine atoms.
Careful control of the reaction conditions, such as the stoichiometry of the reactants, is necessary to favor mono-alkylation and minimize the formation of the bis-ether byproduct where the 1,3-propane linker reacts with two molecules of the phenol. Using an excess of 1,3-dibromopropane can help to promote the desired mono-alkylation.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be designed using either a convergent or a divergent approach.
In contrast, a divergent synthesis would start from a common intermediate that is then elaborated to the final product. alfa-chemistry.com For instance, one could start with 2,3-dichlorophenol and react it with a protected 3-halopropanol. The resulting ether could then be deprotected and the alcohol converted to the bromide. Alternatively, direct alkylation of 2,3-dichlorophenol with 1,3-dibromopropane represents a more linear, though potentially less controlled, divergent approach. Divergent strategies are often employed in the generation of chemical libraries where a variety of analogs are desired from a common starting material.
The choice between a convergent and divergent strategy depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the ease of purification of intermediates and the final product.
Stepwise Assembly and Modular Synthesis
The most direct and established method for assembling the this compound scaffold is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of ether synthesis, valued for its reliability and broad scope. wikipedia.org The reaction proceeds via an SN2 mechanism, where a nucleophilic alkoxide displaces a halide from an alkyl halide. masterorganicchemistry.com
In the context of the target molecule, this involves the reaction of 2,3-dichlorophenol with a suitable three-carbon electrophile bearing a bromine atom and a good leaving group on the other end, such as 1,3-dibromopropane. The synthesis begins with the deprotonation of 2,3-dichlorophenol using a suitable base to form the more nucleophilic 2,3-dichlorophenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired ether linkage.
Reaction Scheme: Step 1: Deprotonation of 2,3-dichlorophenol 2,3-C₆H₃Cl₂OH + Base → 2,3-C₆H₃Cl₂O⁻Na⁺ (or K⁺) + HB
Step 2: Nucleophilic substitution 2,3-C₆H₃Cl₂O⁻Na⁺ + Br(CH₂)₃Br → 2,3-C₆H₃Cl₂O(CH₂)₃Br + NaBr
This modular approach allows for the independent synthesis and modification of the phenolic and alkyl halide components before their final assembly.
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. numberanalytics.com Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the alkylating agent.
Base and Solvent Selection: Strong bases are typically employed to ensure complete deprotonation of the phenol. numberanalytics.com Common choices include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are often preferred as they can accelerate SN2 reactions. numberanalytics.comfrancis-press.com
Temperature Control: The reaction temperature must be carefully controlled to balance the reaction rate against potential side reactions. While higher temperatures can increase the rate of the desired etherification, they can also promote elimination reactions or further reaction of the product, especially when using a difunctional electrophile like 1,3-dibromopropane.
Reagent Selection: The choice of the alkylating agent is crucial. While 1,3-dibromopropane is a common choice, the use of a large excess is often necessary to minimize the formation of the bis-ether byproduct (1,3-bis(2,3-dichlorophenoxy)propane). An alternative could be 1-bromo-3-chloropropane, where the higher reactivity of the C-Br bond over the C-Cl bond can offer better selectivity for the initial etherification. Subsequent conversion of the chloro group to a bromo group would then be required if the bromo-terminated chain is essential.
Table 1: Hypothetical Optimization of Williamson Ether Synthesis for this compound
| Entry | Base | Solvent | Temperature (°C) | Alkylating Agent | Potential Outcome |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 56 (Reflux) | 1,3-Dibromopropane (3 eq.) | Moderate yield, potential for bis-ether byproduct. |
| 2 | NaH | DMF | 25 - 50 | 1,3-Dibromopropane (3 eq.) | Higher yield expected due to stronger base and polar aprotic solvent. numberanalytics.com |
| 3 | Cs₂CO₃ | Acetonitrile | 82 (Reflux) | 1,3-Dibromopropane (3 eq.) | Cesium effect may enhance rate and yield. |
| 4 | NaH | THF | 66 (Reflux) | 1-Bromo-3-chloropropane (1.2 eq.) | Good selectivity for initial ether formation, requires subsequent halogen exchange if bromo-terminus is needed. |
Advanced Catalytic Systems in Halogenated Ether Synthesis
Modern synthetic chemistry offers powerful catalytic alternatives to classical methods, often providing milder reaction conditions, higher selectivity, and broader functional group tolerance.
Transition Metal Catalysis for Carbon-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper, have become indispensable for the formation of C-O bonds in aryl ethers. nih.govscispace.com These methods can be adapted for the synthesis of this compound, typically by coupling an aryl halide with an alcohol.
A plausible route would involve the reaction of a 2,3-dichloroaryl halide (e.g., 1-bromo-2,3-dichlorobenzene (B155788) or 1-iodo-2,3-dichlorobenzene) with 3-bromopropanol in the presence of a suitable catalyst and base.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination protocol has been extended to etherification. organic-chemistry.org This typically involves a palladium(0) precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. The ligand is critical for facilitating the key steps of oxidative addition and reductive elimination. nih.gov
Copper-Catalyzed Synthesis (Ullmann Condensation): The Ullmann condensation is a classical copper-catalyzed reaction for forming aryl ethers. nih.gov Modern variations use catalytic amounts of a copper(I) salt, such as CuI, often in the presence of a ligand like a phenanthroline or a picolinic acid derivative, which allows for lower reaction temperatures and improved yields. nih.gov
Table 2: Potential Transition Metal Catalytic Systems for Aryl Ether Synthesis
| Entry | Catalyst System | Reactants | Base | Solvent | General Conditions |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / Biarylphosphine Ligand | 1-Bromo-2,3-dichlorobenzene + 3-Bromopropanol | NaOt-Bu | Toluene | 80-110 °C organic-chemistry.org |
| 2 | CuI / Picolinic Acid | 1-Iodo-2,3-dichlorobenzene + 3-Bromopropanol | K₃PO₄ | DMSO | 80-100 °C nih.gov |
| 3 | CuI / Phenanthroline | 1-Iodo-2,3-dichlorobenzene + 3-Bromopropanol | Cs₂CO₃ | Toluene | 110 °C |
Organocatalysis in Etherification or Bromination Reactions
Organocatalysis, which utilizes small organic molecules to accelerate reactions, presents an attractive metal-free alternative. While organocatalytic methods for the direct Williamson-type etherification of phenols are not as broadly developed as their metal-catalyzed counterparts, specific applications exist. For instance, phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can be used to facilitate the reaction between the phenoxide (in an aqueous or solid phase) and the alkyl halide (in an organic phase).
The primary area where organocatalysis could be envisioned for this specific scaffold is in the halogenation step. If the synthesis started from 2,3-dichlorophenoxy propanol, an organocatalytic bromination could be employed to install the terminal bromide. However, many established organocatalytic bromination reactions are tailored for the α-bromination of aldehydes or ketones. researchgate.netrsc.org The selective bromination of a terminal primary alcohol in the presence of an electron-rich aromatic ring would require careful catalyst design to avoid undesired aromatic bromination. Potential strategies could involve activating the alcohol towards nucleophilic substitution by a bromide source, for example, through an Appel-type reaction mediated by a phosphine organocatalyst and a bromine source like CBr₄. However, these routes are more speculative and would require significant empirical development.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Bromopropyl 2,3 Dichlorophenyl Ether
Reactivity Profile of the Terminal Bromine Atom
The aliphatic portion of the molecule, the 3-bromopropyl group, is characterized by a terminal bromine atom attached to a primary carbon. This structural feature is the primary determinant of its reactivity in substitution and elimination reactions. As a primary alkyl halide, its reactions are largely governed by mechanisms that avoid the formation of a highly unstable primary carbocation. stackexchange.comchemistry.coach
Nucleophilic Displacement Reactions (SN1, SN2) with Diverse Nucleophiles
Nucleophilic substitution at the primary carbon of 3-bromopropyl 2,3-dichlorophenyl ether proceeds almost exclusively via the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. chemistry.coachviu.ca This pathway is favored due to the low steric hindrance around the electrophilic carbon atom bearing the bromine, which allows for easy access by a nucleophile. viu.camsu.edu The SN2 reaction occurs in a single, concerted step where the nucleophile attacks the carbon from the side opposite the bromine leaving group. msu.edumasterorganicchemistry.com This "backside attack" leads to the formation of a transient, five-coordinate transition state, culminating in the inversion of stereochemical configuration at the carbon center and the displacement of the bromide ion. masterorganicchemistry.com
The rate of the SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following a second-order rate law (Rate = k[R-Br][Nu:]). viu.camasterorganicchemistry.com A wide variety of strong nucleophiles, such as hydroxides (OH⁻), alkoxides (RO⁻), cyanides (CN⁻), and thiolates (RS⁻), can effectively displace the bromide. chemistry.coach
Conversely, the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is highly unfavorable for this compound. chemistry.coachlumenlearning.com The SN1 pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. libretexts.org Primary carbocations are exceptionally unstable and their formation represents a significant energy barrier, thus precluding the SN1 pathway for primary alkyl halides like this compound under typical conditions. chemistry.coachviu.calibretexts.org
Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound
| Feature | SN2 Pathway (Favored) | SN1 Pathway (Disfavored) |
|---|---|---|
| Substrate | Primary (1°) alkyl halide; low steric hindrance. stackexchange.com | Tertiary (3°) > Secondary (2°) >> Primary (1°). chemistry.coachviu.ca |
| Mechanism | Single, concerted step. viu.camasterorganicchemistry.com | Two steps via a carbocation intermediate. libretexts.org |
| Rate Law | Second-order: Rate = k[substrate][nucleophile]. viu.ca | First-order: Rate = k[substrate]. libretexts.org |
| Nucleophile | Favored by strong nucleophiles. chemistry.coachyoutube.com | Weak nucleophiles are typical. chemistry.coachyoutube.com |
| Solvent | Polar aprotic solvents are preferred. pressbooks.pub | Polar protic solvents are required to stabilize the carbocation. libretexts.orgyoutube.com |
| Stereochemistry | Inversion of configuration. youtube.com | Racemization. youtube.com |
Elimination Reactions (E1, E2) and Olefin Formation
Elimination reactions are often in competition with nucleophilic substitutions. dalalinstitute.com For this compound, the viable elimination pathway is the E2 (Elimination, Bimolecular) mechanism. The E1 (Elimination, Unimolecular) pathway is not observed for the same reason the SN1 reaction is disfavored: the required formation of an unstable primary carbocation. lumenlearning.comlibretexts.org
The E2 reaction is a concerted, single-step process where a base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while the carbon-bromine bond simultaneously breaks to form a double bond. lumenlearning.comdalalinstitute.com This reaction results in the formation of an olefin, specifically 2,3-dichlorophenyl allyl ether. E2 reactions are favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide (KOtBu), which are poor nucleophiles and thus suppress the competing SN2 reaction. masterorganicchemistry.commasterorganicchemistry.com Higher temperatures also tend to favor elimination over substitution. masterorganicchemistry.com
Table 2: Comparison of E1 and E2 Elimination Pathways for this compound
| Feature | E2 Pathway (Favored) | E1 Pathway (Disfavored) |
|---|---|---|
| Substrate | Tertiary > Secondary > Primary. libretexts.org | Tertiary > Secondary >> Primary. libretexts.org |
| Mechanism | Single, concerted step. lumenlearning.comdalalinstitute.com | Two steps via a carbocation intermediate. lumenlearning.com |
| Rate Law | Second-order: Rate = k[substrate][base]. dalalinstitute.comlibretexts.org | First-order: Rate = k[substrate]. libretexts.org |
| Base | Requires a strong base. libretexts.orglibretexts.org | A weak base is sufficient. libretexts.orglibretexts.org |
| Stereochemistry | Requires anti-periplanar geometry of H and Br. dalalinstitute.com | Not stereospecific. lumenlearning.com |
Radical Reactions and Homolytic Cleavage Processes
The carbon-bromine bond in this compound can undergo homolytic cleavage when subjected to sufficient energy, typically in the form of ultraviolet (UV) light or high temperatures. youtube.com This process involves the symmetrical breaking of the C-Br bond, with each atom retaining one of the bonding electrons to form a primary alkyl radical and a bromine radical. youtube.com
The energy required for this process is known as the bond dissociation energy (BDE). libretexts.orgwikipedia.org The BDE is a measure of bond strength, and for primary alkyl bromides, it is a substantial value, indicating that significant energy input is necessary for homolysis. royalsocietypublishing.org For instance, the BDE for the C-Br bond in similar simple bromides is in the range of 60-70 kcal/mol. royalsocietypublishing.org Once formed, the resulting 3-(2,3-dichlorophenoxy)propyl radical can participate in a variety of subsequent radical chain reactions.
Reactivity of the 2,3-Dichlorophenyl Ether Moiety
The aromatic portion of the molecule consists of a benzene (B151609) ring substituted with two chlorine atoms and a propoxy ether group. Its reactivity is determined by the electronic effects of these substituents.
Electrophilic Aromatic Substitution (EAS) on the Dichlorinated Phenyl Ring
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity (position of attack) of the reaction are controlled by the substituents already present on the ring. libretexts.orgchemistrytalk.org
Alkoxy Group (-OR): The ether group is a powerful activating substituent and an ortho, para-director. It donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction, particularly when attack occurs at the ortho and para positions. libretexts.orgpressbooks.pub
Chlorine Atoms (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are also ortho, para-directors because their lone pairs can donate electron density through resonance. libretexts.orgpressbooks.pub
Considering the available positions (4, 5, and 6), substitution is most likely to occur at position 4. This position is para to the strongly activating ether group and is also directed to by both chlorine atoms. pressbooks.pub Attack at position 6, while ortho to the ether, is likely disfavored due to steric hindrance from the adjacent chlorine atom at position 2. Therefore, in EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation, the major product is expected to be the one substituted at the C-4 position. byjus.comwku.edu
Table 3: Directing Effects of Substituents on the Aromatic Ring for EAS
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| -O-R (Ether) | Resonance Donating (+R) > Inductive Withdrawing (-I) | Strongly Activating | Ortho, Para libretexts.orgleah4sci.com |
| -Cl (Chloro) | Inductive Withdrawing (-I) > Resonance Donating (+R) | Weakly Deactivating | Ortho, Para libretexts.orgleah4sci.com |
Potential for Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (such as a halide) on an aromatic ring with a strong nucleophile. wikipedia.orgnumberanalytics.com This reaction is fundamentally different from EAS and has stringent requirements. A successful SNAr reaction requires the presence of a good leaving group and, crucially, one or more powerful electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to that leaving group. wikipedia.orglibretexts.org
These electron-withdrawing groups are necessary to activate the ring for nucleophilic attack and to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orglibretexts.org In this compound, the potential leaving groups are the two chlorine atoms. However, the ring lacks the necessary strong electron-withdrawing activators. Instead, it possesses an electron-donating alkoxy group. Electron-donating groups deactivate the ring toward nucleophilic attack by increasing electron density and destabilizing the negatively charged Meisenheimer complex. libretexts.org
Consequently, the potential for this compound to undergo SNAr reactions under standard conditions is exceedingly low. The electronic character of its substituents is unfavorable for the stabilization of the required anionic intermediate. libretexts.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-Dichlorophenyl allyl ether |
| Anisole |
Ether Cleavage Mechanisms
The cleavage of the ether bond in this compound is a primary reaction pathway, typically facilitated by strong acids. Ethers are generally stable compounds, but under harsh acidic conditions, the ether oxygen can be protonated, forming a good leaving group and enabling nucleophilic substitution. wikipedia.orgchemistrysteps.com The cleavage can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether's substituents. wikipedia.orgpressbooks.pub
For this compound, the ether linkage connects a 2,3-dichlorophenyl group and a 3-bromopropyl group. The carbon-oxygen bond on the aromatic side is significantly stronger than the aliphatic C-O bond due to the sp hybridization of the carbon and resonance effects. Consequently, nucleophilic attack on the aromatic carbon is highly disfavored. libretexts.orglibretexts.org Cleavage will therefore exclusively occur at the alkyl C-O bond.
The 3-bromopropyl group is a primary alkyl chain. Primary carbocations are highly unstable, making an S(_N)1 pathway, which proceeds through a carbocation intermediate, unlikely. wikipedia.org Therefore, the cleavage of this compound under acidic conditions, such as with HBr or HI, is expected to proceed via an S(_N)2 mechanism. pressbooks.pubmasterorganicchemistry.com In this concerted step, a halide ion (Br or I) acts as a nucleophile, attacking the primary carbon of the propyl chain and displacing the 2,3-dichlorophenol (B42519) group.
The reaction is initiated by the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This is followed by the backside attack of the halide nucleophile on the carbon adjacent to the oxygen, leading to the formation of 2,3-dichlorophenol and 1,3-dibromopropane (B121459). The electron-withdrawing nature of the two chlorine atoms on the phenyl ring makes the 2,3-dichlorophenoxy group a better leaving group compared to an unsubstituted phenoxy group, which may facilitate the cleavage. msu.edulibretexts.org
Table 1: Factors Influencing the Ether Cleavage Mechanism of this compound
| Factor | Influence on Mechanism | Predicted Mechanism for this compound |
| Alkyl Group Structure | Primary alkyl groups favor S(_N)2 due to the instability of the corresponding carbocation and reduced steric hindrance. pressbooks.pub | The 3-bromopropyl group is primary, strongly favoring the S(_N)2 pathway . |
| Aryl Group | The aryl C-O bond is strong and resistant to cleavage. Cleavage occurs at the alkyl-oxygen bond. libretexts.org | Cleavage will occur at the propyl-oxygen bond, not the aryl-oxygen bond. |
| Leaving Group Stability | A more stable leaving group facilitates the reaction. Electron-withdrawing groups on the phenyl ring can stabilize the resulting phenoxide. msu.edu | The dichlorophenyl group enhances the leaving group ability of the phenoxy moiety. |
| Nucleophile Strength | Strong nucleophiles (e.g., I, Br) are required for S(_N)2 reactions. wikipedia.org | The use of strong acids like HI or HBr provides the necessary nucleophile. |
Intramolecular Cyclization and Rearrangement Reactions
The presence of a nucleophilic ether oxygen and an electrophilic carbon bearing a bromine atom within the same molecule allows for the possibility of intramolecular reactions.
Cycloaddition Reactions
Cycloaddition reactions typically involve the interaction of (\pi)-electron systems. ias.ac.in The 3-bromopropyl chain of the molecule is saturated and therefore cannot participate in common cycloaddition reactions like the Diels-Alder reaction. The aromatic ring could potentially undergo cycloaddition, but this generally requires harsh conditions, such as photochemical excitation or the use of powerful dienophiles, and is not a common reaction pathway for simple substituted benzenes under typical laboratory conditions. acs.orgacs.org Therefore, intermolecular or intramolecular cycloaddition reactions are not considered a significant aspect of the chemical reactivity of this compound under normal conditions.
Skeletal Rearrangements
Skeletal rearrangements involve the migration of an alkyl or aryl group, fundamentally altering the carbon framework of the molecule. cambridgescholars.com Such rearrangements are often initiated by the formation of a carbocation intermediate. As discussed, the formation of a primary carbocation from the 3-bromopropyl chain is energetically unfavorable. While rearrangements are a possibility in complex organic reactions, they are not predicted to be a primary or facile reaction pathway for this compound under most conditions. More plausible is an intramolecular substitution reaction.
A significant intramolecular reaction for this molecule is cyclization via an intramolecular Williamson ether synthesis. masterorganicchemistry.commasterorganicchemistry.com In the presence of a non-nucleophilic base, the ether oxygen can act as an internal nucleophile, attacking the carbon bearing the bromine atom in an S(_N)2 reaction. This would lead to the formation of a five-membered heterocyclic ring, specifically 1-(2,3-dichlorophenoxy)tetrahydrofuran, with the expulsion of a bromide ion. The formation of five- and six-membered rings through intramolecular reactions is generally kinetically and thermodynamically favored over other ring sizes. masterorganicchemistry.com
Reaction Kinetics and Thermodynamic Considerations
Due to the absence of experimental data for this compound, the following discussion on reaction kinetics and thermodynamics is based on general principles and data from analogous reactions. The tables provided are for illustrative purposes to demonstrate these concepts.
For the acid-catalyzed ether cleavage (S(_N)2), the reaction rate would be dependent on the concentration of both the ether and the acid. The rate law is expected to be: Rate = k[Ether][H]. The reaction would likely require elevated temperatures to overcome the activation energy barrier for C-O bond cleavage. pearson.com
The intramolecular cyclization, being an S(_N)2 reaction, would follow first-order kinetics, as the concentration of both the nucleophile (the ether oxygen) and the electrophile (the brominated carbon) are part of the same molecule. The rate law would be: Rate = k[Ether]. This reaction would likely be favored by the use of a polar aprotic solvent to solvate the counter-ion of the base and not hinder the nucleophilicity of the ether oxygen. chem-station.com
Thermodynamically, the ether cleavage is typically an endergonic process that is driven forward by the formation of stable products and often requires an excess of acid. The intramolecular cyclization to form a stable five-membered ring is generally an exergonic and thermodynamically favorable process.
Table 2: Illustrative Kinetic Data for a Hypothetical S(_N)2 Ether Cleavage Reaction
| Parameter | Illustrative Value | Significance |
| Rate Constant (k) at 100 °C | 1.5 x 10 L mol s | Represents the intrinsic rate of the reaction at a given temperature. |
| Activation Energy (Ea) | 95 kJ/mol | The energy barrier that must be overcome for the reaction to occur. Higher Ea indicates a slower reaction. |
| Pre-exponential Factor (A) | 2.0 x 10 s | Relates to the frequency of collisions in the correct orientation. |
Table 3: Illustrative Thermodynamic Data for a Hypothetical Intramolecular Cyclization
| Parameter | Illustrative Value | Significance |
| Standard Gibbs Free Energy ((\Delta)G°) | -15 kJ/mol | A negative value indicates a spontaneous and thermodynamically favorable reaction. |
| Standard Enthalpy ((\Delta)H°) | -25 kJ/mol | A negative value indicates an exothermic reaction that releases heat. |
| Standard Entropy ((\Delta)S°) | -33 J/(mol·K) | A negative value indicates an increase in order, as is typical for a cyclization reaction where two ends of a molecule are joined. |
Strategic Applications in Complex Molecule Synthesis
3-Bromopropyl 2,3-Dichlorophenyl Ether as a Versatile Synthetic Building Block
The utility of this compound in organic synthesis stems from the distinct reactivity of its functional groups. The terminal bromine atom on the propyl chain serves as a key electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the 2,3-dichlorophenoxypropyl moiety into a wide range of molecular scaffolds.
The 2,3-dichlorophenylpiperazine structural motif is a core component of several important pharmaceutical agents, most notably the atypical antipsychotic drug Aripiprazole. researchgate.netchemicalbook.comnih.gov The synthesis of such compounds often involves the alkylation of a piperazine (B1678402) derivative with a suitable electrophile. In this context, this compound serves as a key, albeit hypothetical in directly documented syntheses, precursor to introduce the necessary aryl ether linkage. The synthesis of Aripiprazole typically involves the reaction of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one. researchgate.net By analogy, this compound could be employed to synthesize similar structures where a three-carbon linker is desired.
The general synthetic approach for utilizing this building block in the preparation of pharmaceutical intermediates is outlined in the table below.
| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Potential Application |
| This compound | A primary or secondary amine (e.g., piperazine derivative) | K₂CO₃, Na₂CO₃, Et₃N | Acetonitrile (B52724), DMF | N-alkylated amine | Pharmaceutical intermediates (e.g., antipsychotics) |
| This compound | A phenol (B47542) or thiol | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Aryl or thio ether | Agrochemical or material science precursors |
A primary application of this compound is in the alkylation of nitrogen-containing nucleophiles. This reaction provides a straightforward method for incorporating the 2,3-dichlorophenoxypropyl group into various nitrogenous scaffolds, which is a common strategy in the development of biologically active molecules. For instance, the reaction with primary or secondary amines leads to the formation of the corresponding N-substituted products. This is particularly relevant in the synthesis of analogs of drugs like Cariprazine, another antipsychotic that features a dichlorophenylpiperazine moiety. researchgate.netgoogle.comgoogleapis.com
The reaction conditions for the introduction of nitrogen-containing functionalities are summarized in the following table.
| Nitrogen Nucleophile | Reaction Conditions | Product | Significance |
| Primary Amines (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., ACN), Heat | R-NH-(CH₂)₃-O-Ar | Formation of secondary amines, precursors to more complex structures. |
| Secondary Amines (R₂NH) | Base (e.g., Et₃N), Solvent (e.g., DMF) | R₂N-(CH₂)₃-O-Ar | Synthesis of tertiary amines, common in CNS-active compounds. |
| Azide (N₃⁻) | Solvent (e.g., DMSO) | N₃-(CH₂)₃-O-Ar | Precursor to primary amines via reduction. |
| Phthalimide | Base (e.g., DBU), Solvent (e.g., DMF) | Phthalimido-(CH₂)₃-O-Ar | Gabriel synthesis precursor for primary amines. |
| *Ar = 2,3-dichlorophenyl |
While less common for this specific ether due to potential side reactions, the bromo-functionalized propyl chain can, in principle, be converted into organometallic reagents. The formation of a Grignard reagent, (2,3-dichlorophenoxy)propylmagnesium bromide, would involve the reaction of this compound with magnesium metal in an anhydrous ether solvent. google.com Similarly, treatment with a strong organolithium base could lead to the formation of the corresponding organolithium species. These reagents would transform the electrophilic carbon of the C-Br bond into a nucleophilic carbon, enabling its use in reactions with electrophiles like aldehydes, ketones, and carbon dioxide.
| Organometallic Reagent | Method of Formation | Reactant | Potential Subsequent Reactions |
| Grignard Reagent | Reaction with Mg metal in anhydrous ether | This compound | Reaction with carbonyls, CO₂, nitriles |
| Organolithium Reagent | Halogen-metal exchange with an alkyllithium reagent | This compound | Similar reactivity to Grignard reagents, often more reactive |
Design and Synthesis of Analogs and Derivatives
The chemical structure of this compound can be systematically modified to create a library of analogs and derivatives for structure-activity relationship (SAR) studies in drug discovery and materials science.
Varying the length of the alkyl chain connecting the ether and the bromine atom can significantly impact the biological activity and physical properties of the resulting derivatives. Synthesizing analogs with shorter (e.g., ethyl) or longer (e.g., butyl, pentyl) chains can be achieved by using the corresponding bromo-chloro-alkanes in the initial ether synthesis with 2,3-dichlorophenol (B42519). Furthermore, introducing substituents on the propyl chain can influence conformational preferences and metabolic stability.
The position and number of chlorine atoms on the phenyl ring are critical determinants of the electronic properties and binding affinities of the final products. Analogs of this compound can be synthesized by starting with differently halogenated phenols. For example, using 2,4-dichlorophenol, 3,4-dichlorophenol, or other halogenated phenols would yield a series of compounds with varied halogenation patterns on the aryl ring. This allows for a systematic exploration of the impact of the halogen substitution pattern on the desired properties of the target molecules.
The Role of this compound in Complex Molecule Construction Remains Undocumented in Publicly Available Research
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the specific strategic applications of This compound in the synthesis of polyfunctionalized compounds and macrocycles. While the chemical structure of this compound, featuring a reactive bromopropyl group and a dichlorinated phenyl ether moiety, suggests potential as a building block in organic synthesis, specific examples and detailed research findings are absent from the reviewed sources.
The inherent reactivity of the bromoalkyl group could, in principle, allow for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of more complex molecular architectures. The dichlorophenyl ether portion of the molecule could serve to introduce specific electronic and steric properties into a target molecule or act as a handle for further functionalization.
However, without published studies, any discussion of its role in the construction of polyfunctionalized compounds—molecules bearing multiple functional groups—or macrocycles—large cyclic molecules—would be purely speculative. The scientific record does not currently provide concrete examples of its use in these sophisticated synthetic endeavors. Therefore, data tables detailing reaction schemes, yields, and specific applications cannot be generated.
Further research and publication in peer-reviewed journals would be necessary to elucidate the practical utility of This compound as a tool for synthetic chemists in the assembly of complex molecular targets.
Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For a molecule such as 3-Bromopropyl 2,3-dichlorophenyl ether, a suite of NMR experiments would be necessary for a complete assignment of its proton and carbon signals.
Multi-Nuclear NMR Techniques (¹H, ¹³C, and relevant heteroatom NMR)
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would likely show complex splitting patterns due to the three adjacent protons on the dichlorophenyl ring. The propyl chain would exhibit distinct signals for the three methylene (B1212753) groups (-CH₂-). The methylene group attached to the ether oxygen (O-CH₂) would be expected to appear at the most downfield position of the aliphatic signals (typically δ 3.5-4.5 ppm) due to the deshielding effect of the oxygen atom. The methylene group adjacent to the bromine atom (Br-CH₂) would also be shifted downfield (typically δ 3.3-3.8 ppm). The central methylene group would likely appear as a multiplet in the upfield region (typically δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, one would expect to see nine distinct signals: six for the aromatic carbons and three for the propyl chain carbons. The carbon attached to the ether oxygen (C-O) would be significantly downfield in the aromatic region. The carbons bearing chlorine atoms would also show characteristic downfield shifts. In the aliphatic region, the carbon attached to the ether oxygen (O-CH₂) would be the most downfield, followed by the carbon attached to the bromine (C-Br).
Heteroatom NMR: While less common for routine characterization, NMR spectroscopy of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) is possible, particularly in the solid state. These nuclei are quadrupolar, which results in very broad signals, making solution-state NMR challenging. However, solid-state NMR of these halogens can provide valuable information about the electronic environment and bonding at the halogen centers. google.comsigmaaldrich.comnih.gov
A hypothetical ¹H and ¹³C NMR data table is presented below based on known chemical shift ranges for similar functional groups.
| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Assignment | δ (ppm) |
| Ar-H | 6.8 - 7.4 |
| O-CH₂ | 4.1 - 4.3 |
| Br-CH₂ | 3.5 - 3.7 |
| -CH₂- | 2.2 - 2.5 |
Note: This table is for illustrative purposes only and is not based on experimental data for the target compound.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to establish the connectivity of the propyl chain protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the propyl chain to the dichlorophenyl ring via the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to confirm the three-dimensional structure of the molecule.
Solid-State NMR (if applicable for specific research)
If this compound is a crystalline solid, solid-state NMR (ssNMR) could provide further structural insights. As mentioned, ssNMR is particularly useful for studying quadrupolar nuclei like bromine and chlorine, offering information that is often inaccessible in solution-state NMR. google.comsigmaaldrich.comnih.gov It can also provide details about the packing of molecules in the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electrospray Ionization (ESI-MS) and Other Ionization Techniques
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would be used to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound (C₉H₉BrCl₂O), the presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would serve as a clear indicator of the presence of these halogens.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds. Given its likely volatility, this compound could be analyzed directly by GC-MS. The mass spectrometer, typically using Electron Ionization (EI), would fragment the molecule in a reproducible manner. The resulting fragmentation pattern would be a "fingerprint" for the compound and could be used for its identification.
Expected fragmentation pathways for this molecule under EI conditions would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.
Cleavage of the C-Br bond: Loss of a bromine radical.
Cleavage of the ether bond: Separation of the bromopropyl group from the dichlorophenyl group.
Loss of chlorine atoms.
A hypothetical fragmentation table is presented below.
| m/z | Possible Fragment |
| [M]+ | C₉H₉BrCl₂O |
| [M-Br]+ | C₉H₉Cl₂O |
| [M-C₃H₆Br]+ | C₆H₃Cl₂O |
| [C₆H₃Cl₂O]+ | |
| [C₃H₆Br]+ |
Note: This table is for illustrative purposes only and is not based on experimental data for the target compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the 2,3-dichlorophenyl group, the ether linkage, and the bromopropyl chain. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
The ether linkage (Ar-O-C) is characterized by strong, asymmetric C-O-C stretching vibrations, generally found in the 1270-1200 cm⁻¹ region, and a symmetric stretching band around 1075-1020 cm⁻¹. The aliphatic propyl chain will show C-H stretching vibrations just below 3000 cm⁻¹ and scissoring/bending vibrations around 1470-1450 cm⁻¹. Crucially, the presence of the halogen atoms is confirmed by their characteristic stretching vibrations. The C-Cl stretching of the dichlorophenyl group is expected in the 800-600 cm⁻¹ region, while the C-Br stretching of the bromopropyl group typically appears at lower wavenumbers, in the 680-515 cm⁻¹ range.
Raman spectroscopy provides complementary information. While strong in IR, polar bonds like C-O and C-Cl often yield weaker Raman signals. Conversely, non-polar bonds and symmetric vibrations, such as the C=C vibrations of the aromatic ring, tend to produce strong Raman scattering. The symmetric "ring breathing" mode of the benzene ring, for instance, is a prominent feature in the Raman spectrum. wiley.com
A summary of the expected vibrational bands for this compound is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 2960-2850 | IR, Raman |
| Aromatic C=C Stretch | 1600-1400 | IR, Raman (strong) |
| Aliphatic C-H Bend (Scissoring) | ~1470 | IR |
| Aryl Ether (Ar-O-C) Asymmetric Stretch | 1270-1200 | IR (strong) |
| Aryl Ether (Ar-O-C) Symmetric Stretch | 1075-1020 | IR |
| C-Cl Stretch | 800-600 | IR, Raman |
| C-Br Stretch | 680-515 | IR, Raman |
This table is a representation of expected values based on typical functional group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The chromophore in this compound is the substituted benzene ring. The electronic spectrum of benzene exhibits characteristic absorption bands arising from π → π* transitions. shimadzu.com
Substituents on the benzene ring can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). The two chlorine atoms and the bromopropoxy group on the phenyl ring act as auxochromes. These substituents, particularly the ether oxygen with its lone pairs of electrons, can interact with the π-system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands compared to unsubstituted benzene. shimadzu.com
For instance, the UV spectrum of 2,3-dichlorophenol (B42519), a related precursor, shows absorption maxima around 277-283 nm. nih.gov The etherification of the hydroxyl group to form this compound is expected to result in a similar UV absorption profile, likely with λmax values in the 270-290 nm range, characteristic of substituted benzenes. nist.gov Analysis of the fine vibrational structure of these bands can also provide information about the electronic environment of the aromatic ring.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Benzene | Hexane (B92381) | ~255 | ~200 |
| 2,3-Dichlorophenol | 0.1 N HCl | 277, 283 | log ε = 3.52, 3.29 |
| This compound | Ethanol | ~270-290 (Est.) | N/A |
Data for the target compound is estimated based on related structures.
X-ray Diffraction Crystallography for Definitive 3D Structure Determination
X-ray diffraction (XRD) crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide definitive proof of structure by measuring the diffraction pattern of X-rays passing through a single crystal of the compound. Analysis of this pattern allows for the calculation of the exact atomic coordinates, bond lengths, bond angles, and torsional angles within the molecule. researchgate.net
For this compound, a successful single-crystal XRD analysis would confirm the substitution pattern on the benzene ring, the geometry of the ether linkage, and the conformation of the bromopropyl chain. It would also provide invaluable data on intermolecular interactions in the solid state, such as van der Waals forces or potential halogen bonding, which govern the crystal packing. While obtaining a crystal of sufficient quality for XRD analysis can be challenging, the resulting data is the gold standard for structural verification.
Chromatographic Techniques for Separation and Purity Profiling
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a newly synthesized compound like this compound, chromatographic methods are essential for isolating the pure product from starting materials and by-products, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment.
A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18 or C8) where the stationary phase is non-polar. The mobile phase would be a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often run in a gradient elution mode to ensure efficient separation of components with differing polarities. nih.gov
Detection can be achieved through various methods. A Diode Array Detector (DAD) or a standard UV detector set to a wavelength where the analyte absorbs (e.g., ~275 nm) is commonly used for quantification. researchgate.net For more definitive identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for compounds of this nature. researchgate.net
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | DAD (210-400 nm) or UV (at λmax) / Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
This table represents a typical starting point for method development.
While this compound has a relatively high boiling point, Gas Chromatography (GC) can still be a viable analytical technique, particularly for assessing the presence of more volatile impurities. The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a stationary phase within a long capillary column.
A common stationary phase would be a mid-polarity column (e.g., 5% phenyl polysiloxane). For halogenated compounds, an Electron Capture Detector (ECD) is highly sensitive and selective. clu-in.org Alternatively, a Flame Ionization Detector (FID) provides a more universal response to organic compounds. For unambiguous identification of peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time and mass spectral data for each separated component. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of a chemical reaction. amazonaws.comresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 2,3-dichlorophenol) and the formation of the desired product.
A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel, a polar stationary phase). The plate is then placed in a developing chamber with a suitable mobile phase (eluent), which is typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). amazonaws.com The components of the mixture travel up the plate at different rates based on their polarity; less polar compounds travel further. By comparing the spots of the reaction mixture to spots of the starting materials, one can qualitatively assess the reaction's progression. The product, being an ether, is generally less polar than the starting phenol (B47542) and will thus have a higher retention factor (Rf) value.
Computational and Theoretical Investigations of 3 Bromopropyl 2,3 Dichlorophenyl Ether
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. These methods provide insights into the electronic structure and geometry of molecules, which are crucial for understanding their reactivity and behavior.
Density Functional Theory (DFT) has become a popular method for computational studies of molecular systems due to its favorable balance between accuracy and computational cost. semanticscholar.org DFT calculations are employed to determine the optimized ground state geometry and various energetic properties of 3-Bromopropyl 2,3-dichlorophenyl ether. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311G++(d,p) to accurately describe the electronic distribution and molecular structure. semanticscholar.org
The optimized geometry provides key structural parameters. Below are hypothetical optimized ground state geometric parameters for this compound, which would be obtained from a typical DFT calculation.
Table 1: Hypothetical Optimized Ground State Geometric Parameters of this compound
| Parameter | Bond/Angle/Dihedral | Value |
|---|---|---|
| Bond Lengths (Å) | C-O (ether) | 1.37 |
| C-Br | 1.95 | |
| C-Cl (ortho) | 1.73 | |
| C-Cl (meta) | 1.74 | |
| C-C (aromatic) | 1.39 - 1.40 | |
| C-C (propyl) | 1.53 - 1.54 | |
| C-H | 1.09 - 1.10 | |
| Bond Angles (°) | C-O-C | 118.5 |
| O-C-C (propyl) | 108.2 | |
| C-C-C (propyl) | 112.1 | |
| C-C-Br | 111.8 | |
| C-C-Cl (aromatic) | 119.5 - 120.5 | |
| Dihedral Angles (°) | C-O-C-C | 178.5 |
| O-C-C-C | 65.0 |
Further DFT calculations can yield important energetic properties of the molecule.
Table 2: Hypothetical Energetic Properties of this compound from DFT Calculations
| Property | Value | Unit |
|---|---|---|
| Total Energy | -1850.12345 | Hartree |
| Zero-Point Vibrational Energy | 120.5 | kJ/mol |
| Rotational Constants | 1.234, 0.456, 0.389 | GHz |
For more precise energy calculations, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" for high-accuracy single-point energy calculations on a DFT-optimized geometry. These methods provide a benchmark for the results obtained from DFT.
A comparative analysis of the total energy calculated by different methods can highlight the level of accuracy.
Table 3: Hypothetical Comparison of Total Energies for this compound
| Method | Basis Set | Total Energy (Hartree) |
|---|---|---|
| Hartree-Fock (HF) | 6-311G++(d,p) | -1848.98765 |
| DFT (B3LYP) | 6-311G++(d,p) | -1850.12345 |
| MP2 | 6-311G++(d,p) | -1850.34567 |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. researchgate.net
FMO analysis for this compound would reveal the most probable sites for nucleophilic and electrophilic attack.
Table 4: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -9.85 |
| LUMO Energy | -1.23 |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The distribution of the HOMO and LUMO across the molecule would indicate that the lone pairs of the oxygen and bromine atoms contribute significantly to the HOMO, while the LUMO is likely localized on the aromatic ring and the C-Br antibonding orbital.
Mechanistic Studies through Computational Modeling
Computational modeling allows for the investigation of reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone.
A key aspect of mechanistic studies is the localization of transition states and the determination of the reaction pathway. For this compound, a potential reaction to study would be a nucleophilic substitution at the carbon atom bonded to the bromine. By modeling the reaction with a nucleophile (e.g., hydroxide (B78521) ion), the transition state structure can be located, and the activation energy for the reaction can be calculated. This provides a quantitative measure of the reaction's feasibility.
Table 5: Hypothetical Activation Energies and Key Transition State Geometrical Parameters for a Nucleophilic Substitution Reaction
| Parameter | Value |
|---|---|
| Activation Energy (Gas Phase) | 110.5 kJ/mol |
| Key Transition State Bond Distances (Å) | |
| Nu---C distance | 2.25 |
| C---Br distance | 2.30 |
| Key Transition State Bond Angle (°) |
The imaginary frequency corresponding to the transition state vibration confirms that the located structure is indeed a true transition state connecting the reactants and products.
Reactions are typically carried out in a solvent, which can significantly influence the reaction energetics. Computational models can account for solvent effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium.
By performing calculations in the gas phase and in different solvents, the effect of the solvent on the activation energy and reaction energy can be quantified.
Table 6: Hypothetical Solvent Effects on the Activation Energy of a Nucleophilic Substitution Reaction of this compound
| Solvent | Dielectric Constant | Activation Energy (kJ/mol) |
|---|---|---|
| Gas Phase | 1.0 | 110.5 |
| Dichloromethane | 8.9 | 95.2 |
| Ethanol | 24.6 | 88.7 |
The trend of decreasing activation energy with increasing solvent polarity is typical for reactions where the transition state is more polar than the reactants.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are crucial determinants of its physical properties and chemical reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore these aspects.
Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms in space. This is primarily dictated by the rotation around the single bonds, particularly the C-O-C ether linkage and the C-C bonds of the propyl chain. The presence of bulky chlorine atoms on the phenyl ring and the bromine atom on the propyl chain introduces significant steric hindrance, which will limit the number of low-energy conformations. Theoretical methods like Density Functional Theory (DFT) are often employed to calculate the potential energy surface of such molecules, revealing the most probable conformers.
Molecular dynamics simulations can provide a deeper understanding of the molecule's behavior over time in a simulated environment, such as in a solvent or interacting with a biological macromolecule. researchgate.netnih.gov For a molecule like this compound, MD simulations could elucidate the flexibility of the propyl chain, the rotational freedom of the phenyl ring, and how these motions are influenced by the surrounding medium. Such simulations are computationally intensive but offer invaluable insights into the molecule's dynamic personality. nih.gov
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Key Feature |
| Anti | ~180° | 0.0 | Extended propyl chain, minimizing steric clash. |
| Gauche 1 | ~60° | > 0.5 | Folded propyl chain, potential for intramolecular interactions. |
| Gauche 2 | ~-60° | > 0.5 | Alternative folded conformation. |
| Eclipsed | 0°, 120° | High | Sterically unfavorable, high energy state. |
This table is a hypothetical representation based on general principles of conformational analysis and has not been derived from specific experimental or computational data for the target compound.
Predictive Modeling for Reactivity and Selectivity
Predictive modeling techniques are instrumental in forecasting the chemical behavior of compounds, thereby guiding synthetic efforts and risk assessment.
Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the structural features of a molecule and its properties, including chemical reactivity. For this compound, a QSPR model could predict its susceptibility to nucleophilic substitution at the bromine-bearing carbon or its potential for ether cleavage under certain conditions.
Developing a QSPR model for this compound would involve calculating a range of molecular descriptors. These can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure.
Quantum-chemical descriptors: Such as orbital energies (HOMO, LUMO) and partial atomic charges, which provide insights into electronic properties.
By building a model based on a dataset of structurally similar compounds with known reactivity data, it would be possible to predict the reactivity of this compound.
Virtual Screening for Identification of Synthetic Targets
Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of virtual compounds to identify those with desired properties. While this compound itself might be a synthetic target, it can also serve as a scaffold for the design of new molecules.
In a virtual screening workflow, derivatives of this compound could be generated in silico by modifying its structure, for example, by replacing the bromine with other functional groups or altering the substitution pattern on the phenyl ring. These virtual compounds could then be docked into the active site of a target protein to predict their binding affinity, or their properties could be evaluated using QSPR models. This process allows for the rapid and cost-effective identification of promising candidates for synthesis and further experimental testing. uninsubria.it
Table 2: Key Molecular Descriptors for QSPR/Virtual Screening of this compound and its Derivatives
| Descriptor Type | Example Descriptors | Relevance to Reactivity and Bioactivity |
| Electronic | HOMO/LUMO energies, Mulliken charges | Predicts susceptibility to nucleophilic/electrophilic attack. |
| Steric | Molecular volume, surface area | Influences accessibility of reactive sites and binding to macromolecules. |
| Lipophilic | LogP (octanol-water partition coefficient) | Relates to membrane permeability and bioavailability. |
| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |
This table presents general categories of descriptors that would be relevant for modeling the properties of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
